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Compound of Interest

Compound Name:
(3-Aminophenyl)(4-

methylpiperazin-1-yl)methanone

Cat. No.: B066220 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance

(NMR) spectroscopic analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It

includes predicted ¹H and ¹³C NMR data, methodologies for sample preparation and spectral

acquisition, and a structural assignment based on established principles of NMR spectroscopy.

This information is critical for the structural elucidation and purity assessment of this compound

in research and drug development settings.

Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound of interest in

medicinal chemistry and drug discovery due to its scaffold, which is present in various

biologically active molecules. Accurate structural characterization is paramount for

understanding its chemical properties and potential therapeutic applications. NMR

spectroscopy is an indispensable tool for the unambiguous determination of the molecular

structure of organic compounds. This application note presents a predicted NMR analysis of

the title compound and provides standardized protocols for obtaining high-quality NMR spectra.
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The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (3-
Aminophenyl)(4-methylpiperazin-1-yl)methanone. These predictions are based on the

analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-1' ~ 2.35 s - 3H -CH₃

H-2', H-6' ~ 2.45 t 5.0 4H
-CH₂-N(CH₃)-

CH₂-

H-3', H-5' ~ 3.70 t 5.0 4H -CO-N-CH₂-

H-2 ~ 6.70 ddd 7.5, 2.0, 1.0 1H Ar-H

H-4 ~ 6.80 ddd 8.0, 2.5, 1.0 1H Ar-H

H-5 ~ 7.15 t 8.0 1H Ar-H

H-6 ~ 6.90 t 2.0 1H Ar-H

-NH₂ ~ 3.80 br s - 2H Ar-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

C-1' ~ 46.0 -CH₃

C-3', C-5' ~ 47.0 -CO-N-CH₂-

C-2', C-6' ~ 55.0 -CH₂-N(CH₃)-CH₂-

C-4 ~ 115.0 Ar-C

C-6 ~ 116.0 Ar-C

C-2 ~ 118.0 Ar-C

C-5 ~ 129.5 Ar-C

C-1 ~ 137.0 Ar-C

C-3 ~ 147.0 Ar-C

C=O ~ 170.0 -C=O

Experimental Protocols
This section outlines the recommended procedures for the preparation of (3-Aminophenyl)(4-
methylpiperazin-1-yl)methanone samples for NMR analysis and the parameters for spectral

acquisition.

3.1. Sample Preparation

Sample Weighing: Accurately weigh 5-25 mg of (3-Aminophenyl)(4-methylpiperazin-1-
yl)methanone for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle

warming or sonication can be used to aid dissolution.
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Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a

clean, dry 5 mm NMR tube to remove any particulate matter.[3] The final sample height in

the tube should be approximately 4-5 cm.[4]

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Temperature: 298 K.
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3.3. Data Processing

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3

Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

Phasing and Baseline Correction: Manually phase the transformed spectra and apply an

automatic baseline correction.

Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and

¹³C spectra.

Integration: For ¹H spectra, integrate all signals and normalize the values to a known number

of protons.

Visualization
4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of (3-Aminophenyl)(4-
methylpiperazin-1-yl)methanone with the numbering scheme used for NMR signal

assignments.

Caption: Structure of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

4.2. Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.
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Caption: NMR experimental and data analysis workflow.
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Conclusion
This application note provides a comprehensive, albeit predicted, guide to the NMR

spectroscopic analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The detailed

protocols for sample preparation and spectral acquisition are designed to yield high-quality

data suitable for structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR

data serve as a valuable reference for researchers working with this compound. Adherence to

these protocols will ensure reliable and reproducible results, which are essential in the fields of

chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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